Home > Products > Screening Compounds P44423 > Imidazo[1,2-b]pyridazin-6-ylcyanamide
Imidazo[1,2-b]pyridazin-6-ylcyanamide - 2091730-89-9

Imidazo[1,2-b]pyridazin-6-ylcyanamide

Catalog Number: EVT-1702611
CAS Number: 2091730-89-9
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Nitroimidazo[1,2-b]pyridazine Derivatives

  • Compound Description: These compounds explore the 3-nitroimidazo[1,2-b]pyridazine scaffold for anti-kinetoplastid activity. Specifically, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was synthesized and tested against Leishmania donovani, Leishmania infantum, and Trypanosoma brucei brucei. []

6-Substituted Morpholine or Piperazine Imidazo[1,2-b]pyridazines

  • Compound Description: This series investigates the anti-multiple myeloma activity of imidazo[1,2-b]pyridazines with a 6-morpholine or 6-piperazine substituent and an aryl group at position 3. These compounds showed potent TAK1 inhibitory activity, with lead compound 26 exhibiting an IC50 of 55 nM. []

6-((2-Oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine Analogs

  • Compound Description: Designed as Tyk2 JH2 inhibitors, these analogs aimed to improve metabolic stability compared to previous 6-anilino imidazo[1,2-b]pyridazine ligands. The N1-substitution on the 2-oxo-1,2-dihydropyridine ring significantly affected their properties, with 2-pyridyl enhancing Caco-2 permeability. []

2-Aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles

  • Compound Description: This series explores the synthesis of 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation reactions. These compounds were designed as potential CNS agents and evaluated for their 5-HT3 receptor affinity. []
Overview

Imidazo[1,2-b]pyridazin-6-ylcyanamide is a heterocyclic compound characterized by its unique imidazopyridazine structure combined with a cyanamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The imidazo[1,2-b]pyridazine framework has been explored for its inhibitory effects on various kinases, making it a promising candidate for therapeutic interventions.

Source

The compound is synthesized through various chemical pathways that involve modifications of imidazo[1,2-b]pyridazine derivatives. These derivatives are often designed to enhance biological activity or selectivity against specific targets, such as kinases involved in cancer and other diseases.

Classification

Imidazo[1,2-b]pyridazin-6-ylcyanamide belongs to the class of imidazopyridazine compounds, which are recognized for their diverse pharmacological properties. This classification includes compounds that exhibit anti-cancer, anti-inflammatory, and anti-viral activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of imidazo[1,2-b]pyridazin-6-ylcyanamide typically involves several key steps:

  1. Formation of the Imidazopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridines and α-haloketones. For example, the reaction of 2-aminopyridine with a suitable carbonyl compound can yield the desired imidazopyridazine structure.
  2. Introduction of the Cyanamide Group: The cyanamide moiety can be introduced via nucleophilic substitution or addition reactions. For instance, treating an intermediate with cyanamide under basic conditions can effectively incorporate this functional group.
  3. Purification and Characterization: Post-synthesis, the compound is purified using techniques like recrystallization or chromatography and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Imidazo[1,2-b]pyridazin-6-ylcyanamide features a fused ring system comprising an imidazole and pyridine moiety. The molecular structure can be represented as follows:

C9H8N4\text{C}_9\text{H}_8\text{N}_4

Key structural data includes:

  • Molecular Weight: Approximately 172.19 g/mol
  • Melting Point: Specific values may vary based on synthesis conditions but typically fall within a narrow range for similar compounds.

The structural integrity is crucial for its biological activity, influencing how it interacts with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of imidazo[1,2-b]pyridazin-6-ylcyanamide can be explored through various chemical transformations:

  1. Substitution Reactions: The cyanamide group can participate in nucleophilic substitution reactions, allowing for further functionalization at the 6-position or other available sites on the ring.
  2. Coupling Reactions: This compound can also undergo coupling reactions with different electrophiles to yield more complex derivatives suitable for biological testing.
  3. Hydrolysis: Under acidic or basic conditions, the cyanamide group may hydrolyze to form corresponding carboxylic acids or amines, which can be useful in assessing stability and reactivity profiles.
Mechanism of Action

Process and Data

The mechanism of action of imidazo[1,2-b]pyridazin-6-ylcyanamide primarily involves its interaction with specific kinase targets. For instance:

  • Kinase Inhibition: Studies have shown that this compound can inhibit various kinases by binding to their active sites or allosteric sites. The binding typically involves hydrogen bonding interactions with key amino acid residues within the kinase's active site.

Data from structure-activity relationship studies indicate that modifications to the imidazopyridazine core can significantly impact potency and selectivity against specific kinases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imidazo[1,2-b]pyridazin-6-ylcyanamide exhibits several notable physical and chemical properties:

These properties are essential for determining the compound's suitability for biological applications.

Applications

Scientific Uses

Imidazo[1,2-b]pyridazin-6-ylcyanamide has several potential applications in scientific research:

  1. Drug Development: Its kinase inhibitory properties make it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.
  2. Biochemical Research: The compound serves as a valuable tool in studying kinase signaling pathways and understanding disease mechanisms at the molecular level.
  3. Pharmacological Studies: It can be used to evaluate structure-activity relationships in drug design, aiding in the identification of more potent analogs.
Historical Evolution of the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Emergence as a Privileged Heterocyclic Nucleus in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold emerged in the 1960s as a synthetically accessible [5,6]-bicyclic framework with distinctive physicochemical advantages over other nitrogen-containing heterocycles. Its discovery stemmed from the condensation of 3-aminopyridazines with α-halo carbonyl compounds—a straightforward synthetic route enabling extensive functionalization at all C–H positions through electrophilic aromatic substitution, nucleophilic substitution, cross-coupling, and oxidative coupling reactions [1] [8]. Key properties driving its adoption include:

  • Enhanced Solubility & Target Engagement: The pyridazine ring’s sp² nitrogen atoms facilitate strong hydrogen-bond interactions with biological targets, while its elevated dipole moment (compared to pyrazine/pyrimidine bioisosteres) promotes robust binding to biomacromolecules [1].
  • Improved Crystallinity: The scaffold promotes crystalline solid formation, streamlining pharmaceutical manufacturing processes [1].
  • ADMET Optimization: Replacement of benzene with pyridazine improves solubility and reduces toxicity profiles in drug candidates [8].

Table 1: Physicochemical Comparison of Imidazo[1,2-b]pyridazine with Related Heterocycles

Heterocycle CoreDipole Moment (D)H-Bond Acceptor CapacityAqueous Solubility
Imidazo[1,2-b]pyridazine4.2–4.5Moderate–HighModerate
Imidazo[1,2-a]pyridine3.0–3.5ModerateLow–Moderate
Benzimidazole2.1–2.8LowLow
Pyrimidine2.4–2.8ModerateModerate

By the 2000s, these attributes established imidazo[1,2-b]pyridazine as a "privileged scaffold" across therapeutic areas, including oncology, antimicrobials, and neuropharmacology [8].

Role of Ponatinib and Gandotinib in Validating Therapeutic Potential

The clinical success of ponatinib (Iclusig®) and gandotinib (LY-2784544) marked a paradigm shift in validating the imidazo[1,2-b]pyridazine scaffold for kinase inhibition:

  • Ponatinib’s Pan-BCR-ABL1 Inhibition: Approved in 2012 for resistant chronic myeloid leukemia (CML), ponatinib incorporates the scaffold as a hinge-binding motif critical for overcoming the T315I "gatekeeper" mutation. Biochemical analyses confirm it inhibits native BCR-ABL1 and all single mutants at IC₅₀ values of 3–16 nM—significantly lower than imatinib (201–10,000 nM) or dasatinib (2–104 nM) [5]. Its efficacy extends to Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), where it enables successful bridging to CAR-T therapy by stabilizing disease burden [2].

  • Gandotinib’s JAK2 Selectivity: As a phase II candidate for myeloproliferative disorders, gandotinib demonstrates nanomolar JAK2 inhibition (IC₅₀ < 10 nM) with 30–100× selectivity over JAK1/JAK3. The scaffold’s nitrogen atoms form dual hydrogen bonds with JAK2’s hinge region (Leu932/Glu930), while C3 substituents occupy a hydrophobic pocket critical for potency [1] [8].

Table 2: Clinical Milestones of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

CompoundPrimary Target(s)Clinical StatusTherapeutic ApplicationKey Pharmacological Advantage
PonatinibBCR-ABL1, VEGFR2, FGFRApproved (2012)CML, Ph+ ALLSuppresses all single BCR-ABL1 mutants
GandotinibJAK2Phase IIMyeloproliferative disordersHigh selectivity for JAK2 isoform
TAK-593VEGFR2PreclinicalSolid tumorsOptimized 6-position benzamide binding

These agents exemplify the scaffold’s capacity to target diverse kinase conformations while maintaining favorable pharmacokinetics.

Transition to Functionalized Derivatives: Case Study of 6-Position Cyanamide Modification

Rational optimization of imidazo[1,2-b]pyridazine derivatives has increasingly focused on the C6 position, where substitutions profoundly modulate potency, selectivity, and metabolic stability. The introduction of cyanamide (–NH–C≡N) at this site represents a strategic shift toward electrophilic warheads capable of novel binding interactions:

  • Synthetic Accessibility: Cyanamide derivatives are synthesized via nucleophilic aromatic substitution (SNAr) between 6-chloroimidazo[1,2-b]pyridazine precursors and cyanamide salts, followed by palladium-catalyzed cross-coupling at C3 to diversify aryl/heteroaryl groups [3] [6]. This route achieves yields >75% with high purity.

  • Electronic & Steric Effects: The cyanamide group’s strong electron-withdrawing nature reduces the electron density of the fused ring system, enhancing:

  • H-Bond Acceptor Strength: The nitrile nitrogen acts as an additional H-bond acceptor for kinase hinge regions (e.g., Cys919 in VEGFR2) [3].
  • π-Stacking Potential: Conjugation with the pyridazine ring extends the molecule’s planar surface, facilitating hydrophobic contacts with allosteric pockets [6].

  • Emerging Biological Data: While clinical candidates remain preclinical, derivatives like 6-(N-cyanamide)-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine show IC₅₀ values of 0.9–5 µM against VEGFR2 and p38 MAPK—comparable to early benzamide leads [3] [6]. Docking studies predict the nitrile group’s orientation toward solvent-exposed regions, minimizing off-target interactions [6].

Table 3: Impact of C6 Substitutions on Imidazo[1,2-b]pyridazine Bioactivity

C6 SubstituentTarget KinaseIC₅₀ (nM)Key Binding Interactions
BenzamideVEGFR26.2H-bonds with Glu885/Asp1046
MorpholineTAK155H-bond with Lys63; hydrophobic with Cys174
Cyanamidep38 MAPK900 (est.)H-bond with Met109; nitrile solvent exposure
PhenylureaVEGFR25200Weak hydrophobic pocket occupancy

This evolution underscores a broader trend: once a scaffold is therapeutically validated (e.g., by ponatinib), strategic functionalization unlocks new mechanistic profiles—positioning cyanamide derivatives for future kinase and non-kinase applications [4] [10].

Comprehensive List of Compounds

  • Ponatinib
  • Gandotinib
  • Imidazo[1,2-b]pyridazine
  • 6-(N-cyanamide)-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine
  • TAK-593

Properties

CAS Number

2091730-89-9

Product Name

Imidazo[1,2-b]pyridazin-6-ylcyanamide

IUPAC Name

imidazo[1,2-b]pyridazin-6-ylcyanamide

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

InChI

InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11)

InChI Key

ZGRGWYOCXWPULG-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN2N=C1NC#N

Canonical SMILES

C1=CC2=NC=CN2N=C1NC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.